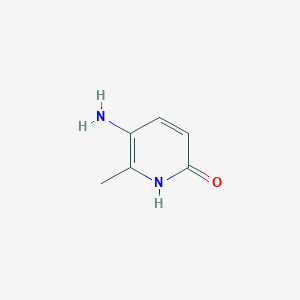

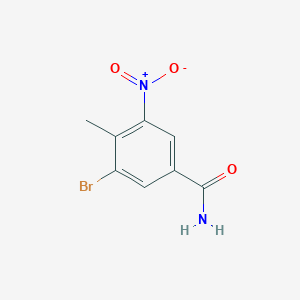

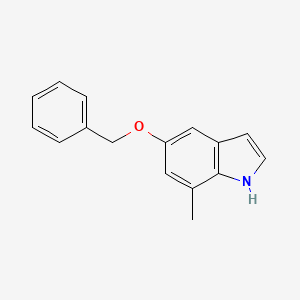

![molecular formula C8H5BrN2O B1292649 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde CAS No. 1000340-35-1](/img/structure/B1292649.png)

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

Overview

Description

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (4-Br-1H-PP) is an organic compound with a unique structure and properties. It is a key intermediate in the synthesis of several important pharmaceuticals and other compounds, and has been the subject of much scientific research in recent years.

Scientific Research Applications

Synthesis of Complex Heterocycles

Convenient Preparation of Indole Derivatives : The compound has been utilized in the synthesis of dibromo-indol-2-ones and indole-2,3-diones (isatins), which are pivotal intermediates for the generation of complex heterocyclic systems. These compounds have wide applications in synthetic chemistry, including the development of pharmaceuticals and agrochemicals (Parrick et al., 1989).

Catalyzed Cyclization : It serves as a precursor in palladium-catalyzed cyclization reactions with carboxylic acids under carbon monoxide pressure to yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This reaction showcases its utility in constructing fused pyridine derivatives, which have potential applications in the design of novel organic materials and bioactive molecules (Cho & Kim, 2008).

Direct Synthesis of Bromo-pyridine Carbaldehyde Scaffolds : The compound is a key starting material in the efficient synthesis of bromo-pyridine carbaldehyde scaffolds, demonstrating its importance in the straightforward preparation of pyridine-based compounds. These scaffolds are versatile intermediates for further chemical transformations, leading to a variety of functionalized molecules for potential applications in drug discovery and material science (Mandal et al., 2005).

Development of Analgesic and Anti-inflammatory Agents

Analgesic and Anti-inflammatory Activities : Derivatives synthesized from 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been evaluated for their anti-inflammatory and analgesic activities. Compounds with specific substituents exhibited significant activity, suggesting the compound's role in the development of new analgesic and anti-inflammatory agents (Chamakuri et al., 2016).

Antibacterial Applications

Antibacterial Activity : A series of dihydro-pyrrolo[2,3-b]pyridine carboxylic acids, synthesized from this compound, have shown in vitro antibacterial activity. This underscores its potential as a starting material in the synthesis of compounds with antibacterial properties, which could be further explored for the development of new antibiotics (Toja et al., 1986).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit activities against fgfr1, 2, and 3 .

Mode of Action

Related compounds have been found to inhibit the activity of fgfr1, 2, and 3 .

Result of Action

A related compound has been reported to inhibit breast cancer 4t1 cell proliferation and induce apoptosis .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) with varying degrees of potency . This inhibition is achieved through binding interactions with the active sites of these receptors, leading to a decrease in their activity. Additionally, this compound can form hydrogen bonds with specific amino acids in the active sites of these enzymes, further stabilizing the inhibitory complex .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation and induces apoptosis . This compound also significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . Furthermore, this compound influences cell signaling pathways by modulating the activity of FGFRs, which are involved in cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. By forming hydrogen bonds with specific amino acids in the active sites of these receptors, it inhibits their activity and disrupts downstream signaling pathways . This inhibition leads to changes in gene expression and cellular metabolism, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, the compound’s ability to form stable inhibitory complexes with FGFRs highlights its potential as a targeted therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under inert atmospheric conditions and at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on FGFRs and its anti-cancer properties over extended periods . Degradation of the compound can occur under non-optimal storage conditions, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in cellular processes . These interactions highlight the compound’s potential to influence metabolic pathways and its relevance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on FGFRs . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with FGFRs and other biomolecules in the appropriate cellular context, enhancing its inhibitory effects and therapeutic potential .

Properties

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJOYNDJFISGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646883 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-35-1 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)